molecular formula C17H15F3N2O3 B4122238 N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide

N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide

Cat. No.: B4122238
M. Wt: 352.31 g/mol
InChI Key: UMUBDVYDQMMGQT-UHFFFAOYSA-N
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Description

N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide is an organic compound that features a benzamide core substituted with a trifluoromethyl group and a nitrophenylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide typically involves the following steps:

    Alkylation: The nitrophenyl compound is then alkylated with a propyl group using a suitable alkylating agent.

    Amidation: The final step involves the formation of the benzamide by reacting the alkylated nitrophenyl compound with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: Depending on the nucleophile, various substituted derivatives can be obtained.

Scientific Research Applications

N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the nitrophenylpropyl side chain can provide specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-nitrophenyl)-3-(trifluoromethyl)benzamide
  • N-(4-nitrophenyl)-3-(trifluoromethyl)benzamide
  • N-(2-nitrophenyl)propyl-3-(trifluoromethyl)benzamide

Uniqueness

N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the nitrophenylpropyl side chain and the trifluoromethyl group. This unique structure can result in distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-[2-(4-nitrophenyl)propyl]-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N2O3/c1-11(12-5-7-15(8-6-12)22(24)25)10-21-16(23)13-3-2-4-14(9-13)17(18,19)20/h2-9,11H,10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUBDVYDQMMGQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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